2-丙基吗啉

描述

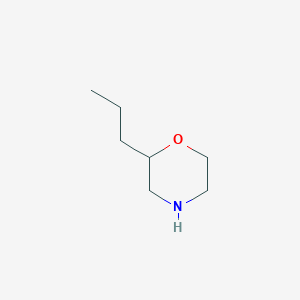

2-Propylmorpholine is a compound that falls within the broader class of morpholine derivatives. Morpholines are heterocyclic organic compounds featuring a six-membered ring containing one oxygen atom and one nitrogen atom, with the remaining members being carbon atoms. These compounds are of significant interest in pharmaceutical and chemical research due to their potential applications in drug discovery and synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various methods. One approach involves the controllable synthesis of aryl-benzomorpholine cycloadducts via cross-coupling/annulation between electron-rich 2-aminophenols and 4-vinylphenols, using molecular oxygen as the terminal oxidant . Another method includes the palladium-catalyzed heteroannulations of 2-(2-propynyl)aniline with aryl iodides, which can lead to the formation of 2-arylmethylindoles, a structure related to the morpholine framework . Additionally, trifluoromethylmorpholines, which are structurally similar to 2-propylmorpholine, have been synthesized from commercially available precursors and characterized for their potential as building blocks in drug discovery .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex and diverse. For instance, the synthesis of a coumarin-based fluorescent initiator for polymerizations revealed insights into the molecular structure through NMR, FT-IR spectroscopies, and single crystal X-ray diffraction . Similarly, the crystallographic analysis of trifluoromethylmorpholines provided detailed structural information . These studies highlight the importance of advanced analytical techniques in understanding the molecular structure of morpholine derivatives.

Chemical Reactions Analysis

Morpholine derivatives can undergo a variety of chemical reactions. For example, N-Propynoyl and N-Propenoyl morpholin-2-ones have been shown to react with aromatic azides to form triazoles or with electron-deficient alkenes to yield aziridines . The reactivity of these compounds under different conditions can lead to the formation of diverse products, which is crucial for the development of new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are key to their functionality and application. The solubility, pKa, logD parameters, and clearance rate of trifluoromethylmorpholines have been comprehensively characterized, demonstrating their potential in drug discovery . Additionally, the antidepressant activity of certain morpholine derivatives has been evaluated through in vivo and in vitro tests, indicating their pharmacological relevance .

科学研究应用

趋化因子受体拮抗剂

2-丙基吗啉衍生物,如2-氨甲基-4-苄基吗啉,已被用于开发CCR3趋化因子受体拮抗剂。这些拮抗剂在10-100 pM范围内表现出很高的亲和力,对治疗哮喘、过敏性鼻炎和其他炎症性疾病具有潜在价值。其中一种临床开发候选药物,766994,已经进入了这些疾病的II期研究(Expert Opinion on Therapeutic Patents, 2004)。

液相色谱技术

一种新的液相色谱技术利用耦合的非手性-手性固定相来分离和定量苯基吗啉醇代谢物的对映体。该技术利用异丙醇作为水相流动相,在将代谢物分离为其立体异构体方面表现出有效性,展示了2-丙基吗啉在分析化学中的实用性(Biomedical Chromatography, 1997)。

金属离子预富集

2-丙基吗啉已经与硅胶化学键合,形成了一种新的用于食品样品中金属离子预富集的吸附剂。这种新吸附剂,经过化学修饰的N-丙基吗啉硅胶,展示了对金属离子的高效回收率和低检测限,突显了其在环境和食品样品分析中的潜力(The Scientific World Journal, 2012)。

有机合成中的保护基

在有机合成中,利用类似于2-丙基吗啉的结构的2-O-丙炔醚已被用作β-甘露糖供体的保护基。这些化合物表现出降低的立体位阻,导致化学反应中立体选择性的改善。它们可以通过涉及叔丁氧化钾和催化的四氧化锇的顺序来去保护(Organic Letters, 2005)。

糖基化调节剂

一种相关化合物N-甲酰吗啉(NFM)已被确定为与2-叠氮基-2-脱氧硫代葡萄糖基和硫代半乳糖基供体一起在糖基化反应中有效的调节剂。这一发现强调了吗啉衍生物在微调化学反应活性以用于特定应用中的潜力(Organic Letters, 2013)。

属性

IUPAC Name |

2-propylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-3-7-6-8-4-5-9-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJFIIKVYPIQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603550 | |

| Record name | 2-Propylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylmorpholine | |

CAS RN |

89855-03-8 | |

| Record name | 2-Propylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1290169.png)